Lipophilicity Tuning: 2,4-Dimethyl Substitution Increases cLogP by 1.4 Units Relative to the Unsubstituted Scaffold
Computational logP (XLogP3/cLogP) values demonstrate that (2,4-dimethylpyrimidin-5-yl)methanamine (cLogP: –0.11) is substantially more lipophilic than the unsubstituted pyrimidin-5-ylmethanamine (XLogP3: –1.5) [1]. The introduction of two methyl groups shifts the partition coefficient by approximately +1.4 log units, placing the compound in a more favorable lipophilicity range for blood‑brain barrier penetration and oral bioavailability, while still remaining within fragment‑like property space [2].
| Evidence Dimension | Computed lipophilicity (cLogP / XLogP3) |
|---|---|
| Target Compound Data | cLogP: –0.11 (Fluorochem calculated logP) |
| Comparator Or Baseline | Pyrimidin-5-ylmethanamine (unsubstituted): XLogP3: –1.5 (PubChem) |
| Quantified Difference | Δ logP ≈ +1.4 units |
| Conditions | Computational prediction; no experimental logP available. |
Why This Matters
A logP shift of +1.4 units represents a ~25‑fold increase in partition coefficient, directly impacting passive membrane permeability, CNS penetration potential, and off‑target binding risks—critical parameters for fragment prioritization.
- [1] PubChem. Pyrimidin-5-ylmethanamine. Compound Summary CID 136492. XLogP3: –1.5. National Center for Biotechnology Information. View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010, 5, 235–248. View Source
